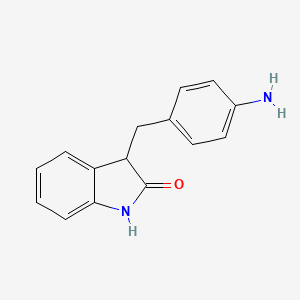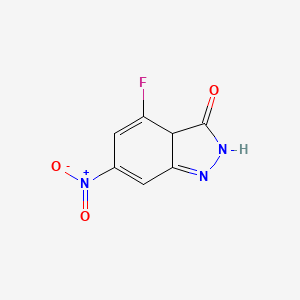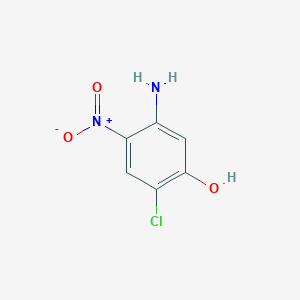
5-Amino-2-chloro-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-chloro-4-nitrophenol is an organic compound with the molecular formula C6H5ClN2O3. It is an orange powder that turns dark at high temperatures and is insoluble in water . This compound is used in various industrial applications, including as an intermediate in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for preparing 5-Amino-2-chloro-4-nitrophenol involves the following steps :
Acylation: 2-Amino-4-chlorophenol is acylated using acetic anhydride to obtain 2-acetamido-4-chlorophenol.
Loop Closure: The 2-acetamido-4-chlorophenol undergoes loop closure in the presence of a dehydrant to generate 5-chloro-2-methylbenzoxazole.
Nitration: The 5-chloro-2-methylbenzoxazole is nitrated using mixed acid to produce 5-chloro-2-methyl-6-nitrobenzoxazole.
Hydrolysis and Acidification: The 5-chloro-2-methyl-6-nitrobenzoxazole is subjected to alkaline hydrolysis and acidification to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of sulfuric acid as a dehydrating agent. This method is preferred due to its high yield and the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-4-nitrophenol undergoes various chemical reactions, including:
Reduction: It can be reduced to form 2-Amino-5-chlorophenol.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Strong nucleophiles and electron-withdrawing groups facilitate nucleophilic aromatic substitution.
Major Products
Scientific Research Applications
5-Amino-2-chloro-4-nitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-nitrophenol involves nucleophilic aromatic substitution. The compound’s nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack . This reaction proceeds through the formation of a Meisenheimer complex, which is a negatively charged intermediate .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrophenol: Similar in structure but lacks the chlorine atom.
2-Amino-4-chloro-5-nitrophenol: Very similar but with different substitution patterns.
2-Amino-6-chloro-4-nitrophenol: Another closely related compound with a different chlorine position.
Uniqueness
5-Amino-2-chloro-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of amino, chloro, and nitro groups makes it particularly useful in various synthetic applications .
Properties
IUPAC Name |
5-amino-2-chloro-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHYAXFXJJVTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
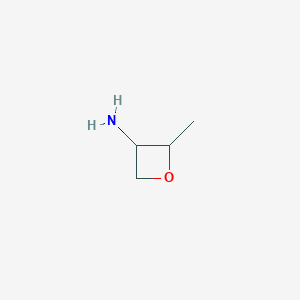
![{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12329232.png)
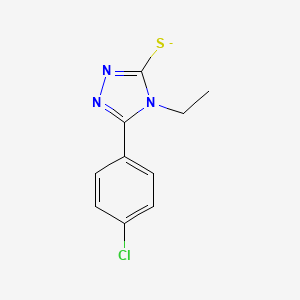
![tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate](/img/structure/B12329241.png)
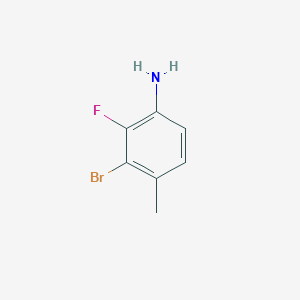
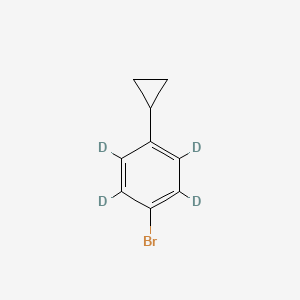
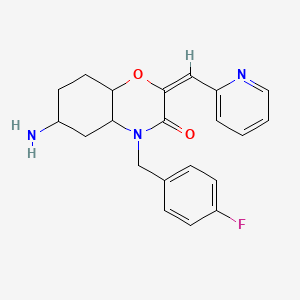
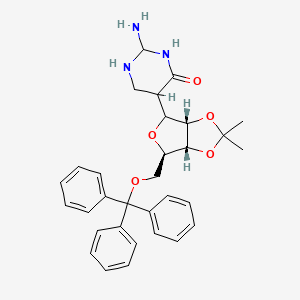
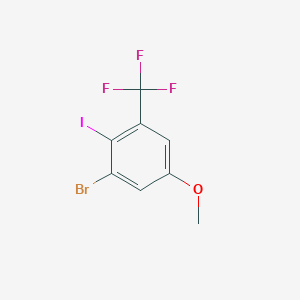
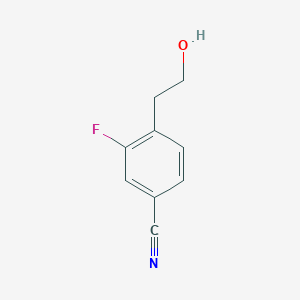
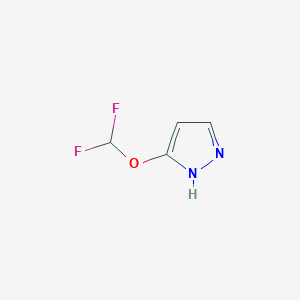
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B12329285.png)
